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(2,5,6-Trifluoropyridin-3-yl)methanol - 1262415-64-4

(2,5,6-Trifluoropyridin-3-yl)methanol

Catalog Number: EVT-1685378
CAS Number: 1262415-64-4
Molecular Formula: C6H4F3NO
Molecular Weight: 163.1 g/mol
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Product Introduction

Overview

(2,5,6-Trifluoropyridin-3-yl)methanol is a chemical compound characterized by a pyridine ring substituted with trifluoromethyl groups and a hydroxymethyl group. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms enhances the compound's biological activity and stability, making it a valuable entity in synthetic organic chemistry.

Source

The synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol can be derived from various precursors including trifluoropyridines and methanol derivatives. Its relevance in research is underscored by studies focusing on fluorinated compounds due to their unique properties and biological activities.

Classification

This compound belongs to the class of alcohols and heterocyclic compounds. It features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The trifluoromethyl substituents are notable for imparting lipophilicity and enhancing metabolic stability.

Synthesis Analysis

Methods

The synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol can be accomplished through several methods:

  1. Reduction of Trifluoropyridine Derivatives: One common approach involves the reduction of 2,5,6-trifluoropyridine using reducing agents like lithium aluminum hydride or borane in an appropriate solvent such as tetrahydrofuran or diethyl ether .
  2. Direct Alkylation: Another method includes the alkylation of 2,5,6-trifluoropyridine with formaldehyde in the presence of bases such as sodium hydroxide or potassium carbonate to yield the corresponding alcohol .

Technical Details

  • Reagents: Lithium aluminum hydride (LiAlH4), borane (BH3), sodium hydroxide (NaOH), or potassium carbonate (K2CO3).
  • Solvents: Tetrahydrofuran (THF), diethyl ether, or dichloromethane.
  • Conditions: Reactions typically require inert atmospheres to prevent moisture interference and may involve refluxing or stirring at room temperature for extended periods.
Molecular Structure Analysis

Data

  • Molecular Weight: 173.13 g/mol
  • InChI Key: XUDQXYTUUDKIBG-UHFFFAOYSA-N
  • PubChem ID: 137749 .
Chemical Reactions Analysis

Reactions

(2,5,6-Trifluoropyridin-3-yl)methanol can participate in various chemical reactions:

  1. Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides to form ethers or esters.
  2. Oxidation Reactions: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

Technical Details

These reactions typically require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the transformation.

Mechanism of Action

The mechanism of action for (2,5,6-Trifluoropyridin-3-yl)methanol primarily involves its interaction with biological targets due to its structural features:

  1. Binding Affinity: The trifluoromethyl groups enhance lipophilicity and binding affinity to target proteins or enzymes.
  2. Metabolic Stability: The presence of fluorine atoms often confers resistance to metabolic degradation, allowing prolonged activity within biological systems.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Reactivity: Reacts with strong acids and bases; stable under normal laboratory conditions.

Relevant Data

The trifluoromethyl groups significantly influence the compound's reactivity profile and solubility characteristics compared to non-fluorinated analogs .

Applications

(2,5,6-Trifluoropyridin-3-yl)methanol has several scientific uses:

  1. Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds.
  2. Agrochemical Research: Its properties make it suitable for developing new pesticides or herbicides that require enhanced stability and efficacy.
  3. Material Science: Utilized in creating novel materials with specific electronic or optical properties due to its unique molecular structure .
Synthetic Methodologies and Reaction Optimization

Traditional vs. Modern Fluorination Strategies for Pyridine Scaffolds

The installation of fluorine atoms at specific positions on the pyridine ring precedes the synthesis of the methanol derivative. Traditional approaches relied heavily on halogen exchange reactions (Halex) using alkali metal fluorides under demanding conditions. These methods, typically employing potassium fluoride (KF) or cesium fluoride (CsF) in high-boiling polar aprotic solvents like dimethylformamide (DMF) or sulfolane at temperatures exceeding 180°C, targeted chloropyridine precursors. For example, attempting the conversion of 2,3,6-trichloro-5-chloromethylpyridine to the corresponding trifluorinated analog required these harsh conditions [2]. However, significant limitations plagued these traditional methods: poor regioselectivity when multiple potential substitution sites existed, substrate decomposition at elevated temperatures, lengthy reaction times (often >24 hours), and the generation of substantial inorganic salt waste streams, complicating workup and purification [2].

Modern fluorination strategies offer enhanced precision and efficiency. Electrochemical fluorination (ECF) has emerged as a powerful alternative, utilizing hydrogen fluoride (HF) as the fluorine source in an electrochemical cell. This method facilitates the direct fluorination of chlorinated pyridine intermediates under milder conditions (typically <100°C) with significantly improved current efficiency and reduced byproduct formation compared to older electrochemical methods [2]. The direct application of ECF to precursors relevant to (2,5,6-trifluoropyridin-3-yl)methanol synthesis is an active area of development, promising greener pathways. Furthermore, late-stage deoxyfluorination using reagents like Deoxo-Fluor® or XtalFluor® offers exquisite control for introducing a single fluorine atom onto complex pyridinols or carbonyl precursors, though reagent cost often limits this approach to discovery-scale synthesis rather than production [2]. The shift from traditional to modern strategies reflects a broader trend towards improved atom economy, reduced environmental impact, and enhanced selectivity control.

Table 1: Comparison of Fluorination Strategies for Pyridine Scaffolds

StrategyReagents/ConditionsAdvantagesDisadvantagesApplicability to Target
Traditional HalexKF/CsF, DMF/Sulfolane, >180°C, >24hWell-established, lower reagent costPoor regioselectivity, decomposition, high T, salt wasteLow (Requires harsh conditions on sensitive precursors)
Electrochemical (ECF)HF, Electrolysis, <100°CMilder conditions, reduced byproducts, HF sourceRequires specialized equipment, optimization neededHigh (Promising for selective fluorination)
DeoxyfluorinationDeoxo-Fluor®, XtalFluor®, RT-80°CExcellent selectivity, mild conditionsVery high cost, scale limitations, reagent handlingModerate (Discovery scale, specific positions)

Catalytic Processes for Regioselective Fluorine Introduction

Achieving the precise 2,5,6-trifluoro substitution pattern necessitates advanced catalytic methods to overcome inherent electronic biases in the pyridine ring. Lewis acid catalysis plays a pivotal role in directing fluorination. Catalysts like titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂) complex with the nitrogen atom or adjacent electron-withdrawing groups, activating specific positions towards nucleophilic fluorine sources like KHF₂ or AgF [2]. This activation is crucial for introducing fluorine at the ortho position relative to the ring nitrogen, a position often challenging to functionalize selectively. For instance, catalytic cesium fluoride (CsF) systems, sometimes enhanced by phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB), facilitate liquid-solid reactions, improving mass transfer and enabling fluorination at lower temperatures (110-150°C) than conventional Halex processes, thereby improving functional group tolerance towards sensitive groups like the nascent hydroxymethyl moiety [2].

Transition metal catalysis, particularly using palladium and nickel complexes, enables cross-coupling methodologies for introducing trifluoromethyl groups or aryl fluorides, though their direct application to installing fluorine atoms on pyridine rings is less common than for C-CF₃ bond formation. More relevant is the use of Lewis acidic metal fluorides as catalysts for halogen exchange. Recent advances involve bimetallic catalytic systems where one metal activates the substrate while the other delivers fluoride efficiently, minimizing unwanted side reactions. Regioselective electrophilic fluorination using catalysts derived from palladium or copper with reagents like N-fluorobenzenesulfonimide (NFSI) offers routes to specific fluorination patterns, although its application to highly fluorinated pyridines like the target precursor requires careful tuning to avoid over-fluorination or decomposition [2]. The development of catalysts resistant to hydrofluoric acid (HF) decomposition is critical for process robustness in continuous manufacturing settings.

Vapor-Phase Chlorination/Fluorination Techniques in Pyridine Systems

Vapor-phase processes offer significant advantages for continuous industrial production of halogenated pyridine intermediates, providing high throughput, excellent heat transfer, and minimized waste handling compared to batch reactions in solvents. The synthesis of precursors like 2,5,6-trichloro-3-(chloromethyl)pyridine often employs vapor-phase chlorination of methylpyridines or picolines. This involves reacting the substrate vapor with chlorine gas (Cl₂) over heterogeneous catalysts such as supported metal chlorides (e.g., ZnCl₂/SiO₂, CuCl₂/γ-Al₂O₃) at temperatures ranging from 250°C to 400°C [2]. Precise control of residence time, temperature profiles, and chlorine-to-feed ratio is paramount to maximize the yield of the desired polychlorinated intermediate while minimizing over-chlorination to hexachloro derivatives or combustion products (CO, CO₂). Catalysts require periodic regeneration or continuous reactivation due to coke deposition and chlorine loss.

Subsequent vapor-phase fluorination replaces specific chlorines with fluorine. This is typically achieved using hydrogen fluoride (HF) as the fluorinating agent over chromium-based catalysts (e.g., Cr₂O₃, CrF₃) or aluminum fluorides (AlF₃) at 300-450°C [2]. The process demands specialized corrosion-resistant materials (Hastelloy, Inconel, or fluoropolymer-lined reactors) and stringent moisture exclusion to prevent catalyst deactivation and equipment corrosion. Reactor design is critical; fluidized-bed reactors are often preferred over fixed-bed designs for their superior temperature control and catalyst handling capabilities during continuous operation. Achieving the correct sequence of fluorination (e.g., 2- and 6- before 5-position) often dictates the choice of catalyst and conditions, leveraging differences in C-Cl bond strengths influenced by existing substituents. The direct vapor-phase conversion of a trichloro-methylpyridine precursor to the 2,5,6-trifluoro-3-(chloromethyl)pyridine is a key step, requiring catalysts with high regioselectivity and stability under highly corrosive conditions [2].

Building-Block Approaches: Trifluoromethylpyridine Precursor Utilization

Leveraging commercially available trifluoromethylpyridine building blocks offers a more convergent and often more efficient route to (2,5,6-trifluoropyridin-3-yl)methanol than de novo ring synthesis and stepwise fluorination. A prominent strategy involves the regioselective functionalization of 2-chloro-6-(trifluoromethyl)pyridine or closely related analogs. The 3-position in this building block is electronically activated for reactions like lithiation or metal-catalyzed coupling. However, the most direct and scalable route employs 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid as the key precursor. This acid undergoes efficient reduction of the carboxylic acid group to the primary alcohol – the hydroxymethyl functionality.

Borane-mediated reduction stands out as the method of choice for this transformation due to its high chemoselectivity and excellent yield. The process involves treating the carboxylic acid with a complexed borane source, typically borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃·SMe₂), under an inert atmosphere (N₂ or Ar). The reaction is initiated at low temperature (0°C) to control the exotherm and then allowed to warm gradually to room temperature for an extended period (e.g., 20 hours) to ensure complete conversion [1]. After careful quenching of excess borane with methanol, the desired (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is isolated via standard workup (extraction, washing, drying) and purification, often requiring chromatography (e.g., silica gel, hexane/ethyl acetate) or distillation for high purity. This method delivers near-quantitative yields (>95%) [1]. Alternative reduction methods include:

  • Lithium Aluminum Hydride (LiAlH₄): Effective but requires strict anhydrous conditions and careful workup due to its high reactivity, posing challenges for large-scale handling.
  • Sodium Borohydride (NaBH₄): Safer but often requires activation with iodine (I₂) or in combination with Lewis acids (e.g., CaCl₂, AlCl₃) to reduce carboxylic acids effectively, yielding variable results depending on the substrate.
  • Catalytic Hydrogenation: Less common for direct carboxylic acid-to-alcohol reduction but potentially applicable using specialized catalysts under high pressure.

Table 2: Building Block Reduction Methods to (2,5,6-Trifluoropyridin-3-yl)methanol

PrecursorReduction MethodKey ConditionsYield (%)AdvantagesChallenges
2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acidBorane-THF0°C → RT, THF, N₂, 20h, MeOH quench>95%High chemoselectivity, Excellent yieldHandling borane, Requires inert atmosphere
Ethyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylateLiAlH₄0°C → Reflux, Et₂O/THF, anhydrous70-85%Potentially cheaper ester precursorStrict anhydrous conditions, Complex workup
2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acidNaBH₄/I₂THF, Reflux50-75%Safer hydride sourceLower yield, Requires activation
2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl chlorideNaBH₄ (Partial Reduction)Controlled addition, low T, solvent60-80%Avoids boraneMulti-step (acid → chloride → alcohol)

The final step to install the 5-fluoro group typically involves direct electrophilic fluorination of the 2-chloro-6-(trifluoromethyl)-3-(hydroxymethyl)pyridine intermediate using carefully controlled conditions (e.g., F₂/diluent, Selectfluor®, or Acetyl hypofluorite (AcOF)) to minimize oxidation of the alcohol group, or Halex fluorination of a 2,5-dichloro-6-(trifluoromethyl)pyridine-3-methanol precursor [2]. Protecting group strategies (e.g., silyl ethers, acetates) for the alcohol are often necessary during these fluorination steps to prevent side reactions.

Industrial-Scale Synthesis Challenges and Reactor Design

Translating laboratory syntheses of (2,5,6-trifluoropyridin-3-yl)methanol to cost-effective, safe, and environmentally sustainable industrial production presents multifaceted engineering challenges. Key hurdles include:

  • Corrosion Management: The pervasive use of hydrogen fluoride (HF) in fluorination steps and the potential generation of hydrochloric acid (HCl) demand construction materials resistant to extreme corrosion. Hastelloy C-276/C-22, Inconel alloys, monel, and fluoropolymer linings (PTFE, PFA) are essential for reactors, piping, valves, and heat exchangers. This significantly increases capital expenditure (CAPEX) compared to standard chemical plants.
  • Exothermic Reaction Control: Both fluorination (Halex, ECF) and reduction (borane) steps are highly exothermic. Robust temperature control strategies are critical to prevent runaway reactions, decomposition, and safety incidents. This necessitates jacketed reactors with precise coolant systems, diluent addition protocols, and potentially semi-batch or continuous flow operation for superior heat management compared to large batch reactors.
  • Byproduct and Waste Streams: Processes generate mixtures of inorganic salts (e.g., KCl, CsCl from Halex), boron-containing waste from reductions, and potential organic isomers/tars. Efficient recycling (e.g., solvent recovery, catalyst reactivation) and waste treatment (e.g., neutralization of acids, precipitation of fluorides) are essential for environmental compliance and cost management. Salt disposal costs can be substantial.
  • Purification Complexity: Achieving the high purity (>99%) required for pharmaceutical applications necessitates sophisticated separation techniques. Distillation under reduced pressure is common but challenging due to the relatively high boiling points and thermal sensitivity of some intermediates. Crystallization requires identifying suitable solvent systems and avoiding oils. Chromatography is generally impractical on large scale outside specific high-value intermediate steps. Extractive distillation or crystallization-driven resolution may be needed to separate regioisomers formed during fluorination.
  • Catalyst Lifetime & Cost: Heterogeneous catalysts used in vapor-phase processes deactivate due to coking, sintering, halogen loss, or poisoning by impurities. Optimizing regeneration protocols (e.g., in situ chlorine/HF treatment, controlled coke burn-off) and developing more robust, longer-lasting catalysts are ongoing priorities impacting operating expenditure (OPEX).

Reactor design innovations are pivotal for overcoming thermodynamic and kinetic limitations while enhancing safety and efficiency:

  • Multi-Tubular Fixed-Bed Reactors: Common for vapor-phase chlorination/fluorination. Enable good catalyst inventory control and temperature zoning but suffer from potential hot spots and pressure drop issues. Employing molten salt heat transfer fluids improves temperature control compared to steam or electrical heating.
  • Fluidized-Bed Reactors (FBR): Superior for vapor-phase processes with rapid catalyst deactivation. Provide excellent isothermicity due to intense mixing and facilitate continuous catalyst addition/removal/regeneration. Design complexities include particle attrition management and efficient gas/solid separation.
  • Continuous Flow Reactors (Liquid Phase): Offer transformative potential for hazardous steps (e.g., using HF, handling borane). Provide exceptional heat/mass transfer, precise residence time control, smaller reactor volumes (improving safety), and easier automation. Microreactor or mesoreactor technology is particularly suited for handling corrosive reagents and exothermic reductions. Integrating continuous extraction and neutralization modules enhances process intensification [3] [5].
  • Membrane Reactors: Emerging technology showing promise for equilibrium-limited reactions (like some fluorinations or dehydrogenations). Incorporating water-selective membranes (e.g., zeolite membranes) within the reaction zone could potentially shift equilibrium favorably in dehydration steps or during in situ water removal in esterification protection/deprotection sequences, although direct application to fluorination is less common [5]. Gallucci et al. demonstrated that zeolite membrane reactors can enhance conversion significantly (>29% increase) and selectivity (90-95%) for methanol-related processes by shifting equilibrium, a principle potentially adaptable to relevant steps in this synthesis [5].

Optimization extends beyond the reactor to the entire plant design, emphasizing heat integration (using exothermic reaction heat for distillation reboilers), solvent recovery loops, closed-loop vent scrubbing (especially for HF/HCl), and advanced process control systems for stability and yield maximization. Computational tools like computational fluid dynamics (CFD) and process simulation software (e.g., Aspen Plus) are indispensable for modeling complex reactions, optimizing separation sequences, and evaluating the economic and environmental impact of design choices [5].

Table 3: Industrial Reactor Options for Key Synthesis Steps

Process StepReactor TypesKey Design ConsiderationsScale-Up Challenges
Vapor-Phase FluorinationFluidized-Bed (FBR), Multi-Tubular Fixed-BedCorrosion resistance, Temperature control zones, Catalyst regeneration system, HF/O₂ feed distributionCatalyst attrition (FBR), Hot spots (Fixed Bed), Material costs
Borane ReductionContinuous Flow (CFR), Batch/Semi-BatchExotherm management, Precise reagent metering, Inert atmosphere, Quench systemHandling solids/slurries (CFR), Borane safety in large batches
Halex FluorinationBatch Autoclave, CFR (Slurry)High pressure/temperature, Agitation, Salt handling, CorrosionLong batch times, Workup of salt mixtures, Viscosity issues
Protection/DeprotectionBatch, CFRSolvent choice, Reaction time control, Distillation integrationSolvent recovery costs, Throughput limitations (Batch)

Properties

CAS Number

1262415-64-4

Product Name

(2,5,6-Trifluoropyridin-3-yl)methanol

IUPAC Name

(2,5,6-trifluoropyridin-3-yl)methanol

Molecular Formula

C6H4F3NO

Molecular Weight

163.1 g/mol

InChI

InChI=1S/C6H4F3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2

InChI Key

PKMDOORPGWWWBE-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=C1F)F)F)CO

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)CO

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